molecular formula C5H10ClN B1410523 Spiro[2.2]pentan-1-amine hydrochloride CAS No. 17202-70-9

Spiro[2.2]pentan-1-amine hydrochloride

Cat. No.: B1410523
CAS No.: 17202-70-9
M. Wt: 119.59 g/mol
InChI Key: VUEUEPAPLHVPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.2]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN. It is a spirocyclic amine, characterized by a unique spiro structure where two cyclopropane rings are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.2]pentan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the hydrochloride salt of the amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is usually produced in a powder form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[2.2]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[2.2]pentan-1-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound of interest for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.2]pentan-1-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

spiro[2.2]pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUEPAPLHVPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-70-9
Record name Spiro[2.2]pentan-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[2.2]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 2
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 5
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 6
Spiro[2.2]pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.